molecular formula C15H18N2OS2 B2569290 1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea CAS No. 2034350-85-9

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Cat. No.: B2569290
CAS No.: 2034350-85-9
M. Wt: 306.44
InChI Key: OLPZKRWPTJUBQJ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is an organic compound that features a urea core substituted with thiophene rings. Thiophene is a sulfur-containing heterocycle that is known for its aromatic properties and is commonly found in various natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves the reaction of thiophene derivatives with urea or its analogs. One common method is the reaction of 2-thiophenyl isocyanate with 1-(thiophen-3-yl)cyclopentylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Another thiophene derivative with a different functional group.

    Thiophene-3-carboxylic acid: A thiophene derivative with a carboxylic acid group.

    Thiophene-2-sulfonamide: A thiophene derivative with a sulfonamide group.

Uniqueness

1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to its specific substitution pattern and the presence of both thiophene and urea functionalities. This combination of structural features can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-thiophen-2-yl-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-14(17-13-4-3-8-20-13)16-11-15(6-1-2-7-15)12-5-9-19-10-12/h3-5,8-10H,1-2,6-7,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPZKRWPTJUBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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